[1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate
Overview
Description
[1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate: is a chemical compound that features a piperidine ring substituted with a pyridine moiety and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate typically involves the reaction of 2-pyridinecarboxaldehyde with piperidine and formaldehyde under reductive amination conditions. The resulting amine is then treated with oxalic acid to form the oxalate salt. The reaction conditions usually involve:
Solvent: Methanol or ethanol
Catalyst: Sodium cyanoborohydride or hydrogen gas with a palladium catalyst
Temperature: Room temperature to 50°C
Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylamine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products:
Oxidation: N-oxides of the piperidine ring
Reduction: Piperidine derivatives
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter metabolism.
Receptor Binding Studies: It is used in studies involving receptor-ligand interactions.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical agents.
Industry:
Material Science: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Piperidine: A simpler analog without the pyridine moiety.
Pyridine: A simpler analog without the piperidine ring.
N-Methylpiperidine: Similar structure but lacks the pyridine ring.
Uniqueness:
Structural Complexity: The combination of a piperidine ring, pyridine moiety, and methylamine group makes [1-(2-Pyridinyl)-3-piperidinyl]methylamine oxalate unique.
Properties
IUPAC Name |
oxalic acid;(1-pyridin-2-ylpiperidin-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.C2H2O4/c12-8-10-4-3-7-14(9-10)11-5-1-2-6-13-11;3-1(4)2(5)6/h1-2,5-6,10H,3-4,7-9,12H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCSXGZHYGPTHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=N2)CN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-72-5 | |
Record name | 3-Piperidinemethanamine, 1-(2-pyridinyl)-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609406-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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